O-Desmethyl Carvedilol β-D-Glucuronide
Description
Contextualization within Carvedilol (B1668590) Metabolic Pathways
The metabolic journey of carvedilol is complex, involving several enzymatic pathways that lead to various metabolites. clinpgx.org Carvedilol is primarily metabolized through aromatic ring oxidation and glucuronidation. fda.gov The formation of O-Desmethyl Carvedilol β-D-Glucuronide begins after a Phase I metabolic reaction.
Initially, carvedilol undergoes demethylation to form its active metabolite, O-desmethylcarvedilol. clinpgx.orgnih.gov This initial step is catalyzed by several cytochrome P450 (CYP) enzymes. drugbank.comclinpgx.orgpharmgkb.org Following this Phase I modification, the newly formed hydroxyl group on the O-desmethylcarvedilol molecule becomes a target for Phase II conjugation. drugbank.comfda.govnih.gov Specifically, it undergoes glucuronidation to form the final compound, this compound. This sequential metabolism highlights the coordinated action of different enzyme systems in processing xenobiotics. fda.gov
Table 1: Key Enzymes in the Formation Pathway of this compound
| Metabolic Phase | Reaction | Precursor Compound | Resulting Compound | Key Enzymes Involved |
| Phase I | Demethylation | Carvedilol | O-Desmethylcarvedilol | CYP1A2, CYP2C9, CYP2D6, CYP2E1 drugbank.comclinpgx.orgpharmgkb.org |
| Phase II | Glucuronidation | O-Desmethylcarvedilol | This compound | UDP-glucuronosyltransferases (UGTs) drugbank.comfda.gov |
Significance as a Glucuronide Conjugate in Xenobiotic Disposition
The conversion of O-desmethylcarvedilol to its glucuronide conjugate is of paramount importance for the disposition of the drug. Xenobiotic disposition refers to the processes of absorption, distribution, metabolism, and excretion of foreign compounds. Glucuronide conjugates are typically pharmacologically inactive and significantly more water-soluble than their parent compounds. nih.govfrontiersin.org
This enhanced hydrophilicity is a critical factor that facilitates the elimination of the metabolite from the body. nih.govjove.com Due to their increased polarity and negative charge, glucuronides like this compound have limited ability to passively diffuse across cellular membranes. frontiersin.orgnih.gov Consequently, their movement into and out of cells, and ultimately into urine and bile for excretion, is heavily reliant on a suite of specialized transport proteins. frontiersin.orgresearchgate.net These transporters, including organic anion transporters (OATs), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), actively mediate the efflux of these conjugates, playing a vital role in their clearance. frontiersin.orgresearchgate.net The formation of this glucuronide is therefore a definitive step towards detoxification and removal of the carvedilol metabolite. nih.govxcode.life
Overview of Glucuronidation as a Phase II Metabolic Process
Glucuronidation is the most prevalent Phase II metabolic reaction in mammals, responsible for the metabolism and elimination of a vast array of substances, including approximately 40-70% of clinically used drugs. xcode.lifenumberanalytics.com This process, also known as a conjugation reaction, involves the covalent attachment of a hydrophilic molecule to a drug or its metabolite. numberanalytics.com
The reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells, though they are present in other tissues as well. hyphadiscovery.comyoutube.com UGTs facilitate the transfer of a glucuronic acid moiety from a high-energy co-factor, UDP-glucuronic acid (UDPGA), to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amine, or thiol). jove.comhyphadiscovery.com
The resulting glucuronide conjugate is significantly more polar and water-soluble than the original molecule. jove.comnumberanalytics.com This transformation generally renders the compound pharmacologically inactive and facilitates its rapid excretion from the body via the kidneys (into urine) or the liver (into bile). nih.govsigmaaldrich.com In the case of O-desmethylcarvedilol, the hydroxyl group serves as the attachment point for glucuronic acid, resulting in the formation of an O-glucuronide. jove.com This process is a crucial defense mechanism, protecting the body from the accumulation of potentially harmful foreign substances. nih.gov
Structure
3D Structure
Properties
CAS No. |
142227-50-7 |
|---|---|
Molecular Formula |
C29H32N2O10 |
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H32N2O10/c32-16(15-39-22-11-5-8-19-23(22)17-6-1-2-7-18(17)31-19)14-30-12-13-38-20-9-3-4-10-21(20)40-29-26(35)24(33)25(34)27(41-29)28(36)37/h1-11,16,24-27,29-35H,12-15H2,(H,36,37)/t16?,24-,25-,26+,27-,29+/m0/s1 |
InChI Key |
FOAUGBVKSVDCOW-YOQQQZIXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Synonyms |
2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenyl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Enzymology and Biotransformation Pathways of O Desmethyl Carvedilol β D Glucuronide Formation
Precursor Metabolite: Formation of O-Desmethyl Carvedilol (B1668590)
The initial step in the pathway leading to O-Desmethyl Carvedilol β-D-Glucuronide is the O-demethylation of carvedilol to its active metabolite, O-desmethyl carvedilol. clinpgx.org This reaction is primarily catalyzed by specific cytochrome P450 (CYP) enzymes in the liver.
Identification of Cytochrome P450 (CYP) Isoforms in O-Demethylation
Several cytochrome P450 isoforms have been identified as being involved in the O-demethylation of carvedilol. In vitro studies with human liver microsomes have shown that CYP2C9 is the primary enzyme responsible for the formation of O-desmethylcarvedilol. clinpgx.orgnih.gov However, the detection of O-desmethylcarvedilol in individuals who are poor metabolizers for CYP2C9 suggests that other CYP enzymes also contribute to this metabolic pathway. clinpgx.org
Further research has implicated the involvement of CYP2D6, CYP1A2, and CYP2E1 in the formation of O-desmethylcarvedilol in human liver microsomes. clinpgx.orgpharmgkb.org The FDA notes that while CYP2D6 is a major enzyme in the hydroxylation of carvedilol, CYP2C9 is of primary importance in the O-demethylation pathway of the S(-)-enantiomer of carvedilol. nih.gov
Table 1: Cytochrome P450 Isoforms Involved in Carvedilol O-Demethylation
| Enzyme | Primary/Contributing Role | Reference |
| CYP2C9 | Primary | clinpgx.orgnih.gov |
| CYP2D6 | Contributing | clinpgx.orgpharmgkb.org |
| CYP1A2 | Contributing | clinpgx.orgpharmgkb.org |
| CYP2E1 | Contributing | clinpgx.orgpharmgkb.org |
| CYP3A4 | Minor Contribution | tandfonline.com |
| CYP2C19 | Minor Contribution | nih.gov |
Glucuronidation of O-Desmethyl Carvedilol
Following its formation, O-desmethyl carvedilol undergoes a phase II metabolic reaction known as glucuronidation. This process involves the covalent attachment of glucuronic acid to the metabolite, resulting in the formation of this compound. This conjugation reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs).
Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Formation
Research has identified UGT1A1, UGT2B4, and UGT2B7 as the primary isoforms responsible for the glucuronidation of the parent drug, carvedilol. clinpgx.orgnih.gov It is highly probable that these same UGT isoforms are also involved in the glucuronidation of its O-desmethyl metabolite.
Studies using recombinant UGT isoforms have helped to elucidate the specific contributions of these enzymes to carvedilol glucuronidation. It was observed that two distinct carvedilol glucuronides, G1 and G2, are formed in hepatic microsomes. nih.gov
UGT1A1 is primarily responsible for the formation of the G2 glucuronide. nih.gov
UGT2B7 is mainly involved in the formation of the G1 glucuronide. nih.gov
UGT2B4 has been shown to form both G1 and G2 glucuronides. nih.gov
These findings suggest a cooperative role for these three hepatic UGT isoforms in the metabolism of carvedilol and likely its metabolites.
Table 2: UGT Isoforms and their Role in Carvedilol Glucuronidation
| UGT Isoform | Glucuronide Formed | Reference |
| UGT1A1 | G2 | nih.gov |
| UGT2B4 | G1 and G2 | nih.gov |
| UGT2B7 | G1 | nih.gov |
Stereoselectivity in the Glucuronidation Process of Carvedilol Metabolites (in vitro)
The glucuronidation of carvedilol has been shown to be a stereoselective process, with different preferences for the R- and S-enantiomers observed in different tissues. nih.gov In human liver microsomes, the glucuronidation of S-carvedilol is favored over R-carvedilol at all tested substrate concentrations. nih.govkarger.com
Conversely, in human intestinal microsomes, the stereoselectivity is concentration-dependent. At lower substrate concentrations (≤100 µmol/l), S-glucuronidation is higher than R-glucuronidation. nih.govkarger.com However, at higher concentrations (≥200 µmol/l), this preference is reversed, with R-glucuronidation becoming more prominent than S-glucuronidation. nih.govkarger.com This difference in stereoselectivity between liver and intestinal microsomes is attributed to the tissue-specific expression of the UGT isoforms involved in carvedilol glucuronidation. nih.gov
While these studies focus on the parent drug, it is plausible that the glucuronidation of its metabolites, such as O-desmethyl carvedilol, also exhibits stereoselectivity.
Enzymatic Reaction Kinetics and Characterization (in vitro)
The kinetics of carvedilol glucuronidation have been investigated in human liver microsomes. For the formation of the two main glucuronides, G1 and G2, the following kinetic parameters have been determined:
For G1: The Michaelis-Menten constant (Km) was found to be 26.6 µM, and the maximum reaction velocity (Vmax) was 106 pmol/min/mg protein. nih.gov
For G2: The Km was 46.0 µM, and the Vmax was 44.5 pmol/min/mg protein. nih.gov
The Km values for the individual recombinant UGT isoforms (UGT1A1, UGT2B4, and UGT2B7) were comparable to those observed in liver microsomes, ranging from 22.1 to 55.1 µM. nih.gov However, the Vmax values for the recombinant enzymes were lower, in the range of 3.33 to 7.88 pmol/min/mg protein. nih.gov
In studies with Chinese liver microsomes, the kinetics for the glucuronidation of carvedilol enantiomers were also determined. The Km and Vmax for (S)-carvedilol were (118±44) µmol/L and (2500±833) pmol/(min·mg protein), respectively. For (R)-carvedilol, the Km and Vmax were (24±7) µmol/L and (953±399) pmol/(min·mg protein), respectively, indicating a significant stereoselective glucuronidation favoring the S-isomer. nih.gov
Table 3: Kinetic Parameters of Carvedilol Glucuronidation in Human Liver Microsomes
| Glucuronide | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| G1 | 26.6 | 106 | nih.gov |
| G2 | 46.0 | 44.5 | nih.gov |
Modulation of UGT Activity by Endogenous Factors (e.g., Protein Binding in in vitro systems)
The influence of endogenous factors, such as plasma protein binding, on the enzymatic activity of UGTs is a critical aspect of understanding a drug's metabolic profile. In in vitro systems, the unbound fraction of a substrate is what is available for metabolism by enzymes like UGTs. Therefore, the extent of protein binding can significantly modulate the rate of glucuronide formation.
However, specific studies detailing the impact of protein binding on the glucuronidation of O-desmethyl carvedilol are absent from the current body of scientific literature. While the general principle holds that high protein binding would reduce the available concentration of O-desmethyl carvedilol for UGT-mediated conjugation, no experimental data exists to quantify this effect for this specific metabolite.
For context, studies on the parent drug, carvedilol, have shown that its binding to plasma proteins is a factor in its metabolism, and that this binding can be influenced by other drugs, thereby altering the rate of glucuronidation. It is plausible that similar mechanisms would apply to its metabolites, but dedicated research is required for confirmation.
Effects of Enzyme Inducers and Inhibitors on Formation (in vitro)
The activity of UGT enzymes can be altered by the presence of inducers, which increase enzyme expression, or inhibitors, which block enzyme activity. Identifying such compounds is crucial for predicting potential drug-drug interactions.
As with other aspects of its metabolism, there is no specific in vitro data available that identifies inducers or inhibitors of the UGT isoforms responsible for forming this compound. Research has not yet focused on screening compounds for their potential to modulate this specific metabolic pathway. General UGT inhibitors are known, but their specific effect on the glucuronidation of O-desmethyl carvedilol has not been reported.
Data Table: In Vitro Modulators of this compound Formation
No data is available in the scientific literature.
Analytical Methodologies for Detection and Quantification of O Desmethyl Carvedilol β D Glucuronide
Advanced Chromatographic Techniques
The accurate measurement of O-Desmethyl Carvedilol (B1668590) β-D-Glucuronide in various biological samples necessitates the use of highly sensitive and selective analytical methods. Modern chromatography stands as the cornerstone of these analytical efforts, offering a range of techniques to suit different research needs.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Selective Analysis
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the bioanalysis of drug metabolites, offering exceptional sensitivity and selectivity. This technique has been successfully applied to the analysis of carvedilol and its metabolites. While specific studies focusing solely on O-Desmethyl Carvedilol β-D-Glucuronide are not detailed in the provided search results, the methodologies developed for carvedilol and its other metabolites, such as 4'-hydroxyphenyl carvedilol and O-desmethyl carvedilol, provide a strong foundation for its analysis.
A sensitive and reliable LC-MS/MS assay was developed for the simultaneous determination of (R)- and (S)-enantiomers of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma. researchgate.net This method utilized supported liquid extraction (SLE) for sample preparation and derivatization with 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) to enable chiral separation. researchgate.net Although this study did not focus on the glucuronide conjugate, the approach highlights the capability of LC-MS/MS to handle complex biological matrices and achieve low limits of quantification. researchgate.net
Another study developed a rapid, sensitive, and selective LC-MS/MS method for the determination of carvedilol and its metabolite, 4-OH carvedilol, in human plasma. scispace.com This method employed solid-phase extraction (SPE) for sample clean-up and achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL for carvedilol and 0.3 ng/mL for 4-OH carvedilol using a 500 µL plasma sample. scispace.com The method demonstrated good linearity, precision, and accuracy, with negligible matrix effects. scispace.com
Furthermore, a simple, rapid, and low-cost LC-MS/MS method was validated for the assay of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma. nih.gov This method involved liquid-liquid extraction (LLE) and was successfully applied to a pharmacokinetic study. nih.gov The LLOQ for carvedilol was reported to be as low as 0.02 ng/mL in some studies, demonstrating the high sensitivity of LC-MS/MS. nih.gov
The following table summarizes the key parameters of a representative LC-MS/MS method for carvedilol and its metabolite:
| Parameter | Details |
| Instrumentation | High-Performance Liquid Chromatography with tandem mass spectrometer (HPLC-MS/MS) researchgate.net |
| Sample Preparation | Deproteinization with acetonitrile researchgate.net |
| Chromatographic Column | Reversed-phase (C18) researchgate.net |
| Mobile Phase | Isocratic researchgate.net |
| Linear Range | 2 to 100 ng/ml researchgate.net |
| Lower Limit of Quantitation (LLOQ) | 2 ng/ml researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enantioselective Separation
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed, resolution, and efficiency, making it well-suited for the challenging task of enantioselective separation. A robust UHPLC-UV method was developed and optimized for the simultaneous, enantioselective determination of carvedilol and its major active metabolites, including desmethyl carvedilol (DMC). nih.gov
This method utilized a Chiralpak IBN-5 stationary phase and an optimized mobile phase consisting of 80% organic modifier (acetonitrile and methanol) and 20% aqueous potassium phosphate buffer at pH 7. nih.gov The method demonstrated good linearity for all analytes and was validated according to ICH M10 guidelines for bioanalytical methods, proving to be linear, precise, accurate, and robust. nih.gov
The key chromatographic conditions for the enantioselective separation of carvedilol and its metabolites by UHPLC are presented in the table below:
| Parameter | Optimized Condition |
| Stationary Phase | Chiralpak IBN-5 nih.gov |
| Mobile Phase | 80% Organic Modifier (Acetonitrile 87%, Methanol 13%) and 20% Aqueous Potassium Phosphate Buffer (pH 7) nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Temperature | 25 °C nih.gov |
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
High-Performance Liquid Chromatography (HPLC) remains a widely used and reliable technique for the quantitative determination of drugs and their metabolites in various matrices. Several HPLC methods have been developed for the analysis of carvedilol and its metabolites, often employing fluorescence or UV detection for enhanced sensitivity.
One quantitative HPLC method was described for the simultaneous resolution and determination of the enantiomers of carvedilol and its active metabolite, O-desmethylcarvedilol, in human plasma. nih.gov This method involved reversed-phase solid-phase extraction followed by derivatization with the chiral reagent, 2,3,4,6,-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate. nih.gov The resulting diastereoisomers were separated on a reversed-phase HPLC column with fluorescence detection. nih.gov The assay demonstrated linearity over a range of 0.6-80 ng/ml with a lower limit of detection of approximately 100 pg on-column for each enantiomer. nih.gov
Another simple, rapid, and sensitive HPLC method was developed to quantify carvedilol in human plasma using an isocratic system with fluorescence detection. nih.gov This method utilized a single-step liquid-liquid extraction and achieved a linear calibration curve from 10 to 250 ng/mL, with a limit of detection of 3.0 ng/mL and a limit of quantification of 10 ng/mL. nih.gov
A stability-indicating RP-HPLC method was also developed for the estimation of carvedilol and its organic impurities. ijpsonline.com This method used a Purosphere STAR RP 18-endcapped column and a gradient elution with UV detection at 226 nm and 240 nm. ijpsonline.com
The following table outlines the parameters of a typical HPLC method for the analysis of carvedilol:
| Parameter | Details |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) researchgate.net |
| Column | 4.6mm x 25cm, 5 micron (C8) researchgate.net |
| Mobile Phase | 1.77g of potassium dihydrogen phosphate in 650 ml distilled water (pH adjusted to 2.0 with phosphoric acid) and 350 ml of acetonitrile researchgate.net |
| Flow Rate | 1 ml/min researchgate.net |
| Detection Wavelength | 240nm researchgate.net |
| Linear Response Range | 806-1202 µg/ml researchgate.net |
Sample Preparation Strategies for Biological Matrices (non-human)
The complexity of biological matrices necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest prior to chromatographic analysis. Solid-phase extraction and liquid-liquid extraction are two commonly employed techniques for the extraction of carvedilol and its metabolites from biological samples. While the available literature primarily focuses on human plasma, the principles of these extraction methods are applicable to non-human biological matrices with appropriate method development and validation.
Solid-Phase Extraction (SPE) Methods
Solid-phase extraction is a highly effective and versatile technique for sample clean-up and concentration. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent.
A quantitative HPLC method for carvedilol and O-desmethylcarvedilol utilized reversed-phase solid-phase extraction for sample preparation from human plasma. nih.gov An LC-MS/MS method for carvedilol and 4-OH carvedilol also employed SPE for extraction from human plasma. scispace.com The extraction recoveries for carvedilol and 4-OH carvedilol were 78.90% and 83.25%, respectively. scispace.com
Liquid-Liquid Extraction (LLE) Techniques
Liquid-liquid extraction is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases.
An LC-MS/MS method for the pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol used LLE for plasma extraction. nih.gov Another HPLC method with fluorescence detection for carvedilol in human plasma also employed a single-step LLE with a mixture of diethylether and ethylacetate. nih.gov The analytical recovery of carvedilol from human plasma using this LLE method averaged 91.8%. nih.gov
Protein Precipitation Approaches
Protein precipitation (PPT) is a widely utilized method for the pre-treatment of biological samples, such as plasma and serum, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is valued for its simplicity, speed, and efficiency in removing high-molecular-weight proteins that can interfere with analysis and damage chromatographic columns restek.comrestek.com. For the analysis of carvedilol and its metabolites, protein precipitation using organic solvents is a common and effective approach nih.govresearchgate.net.
Typically, a cold organic solvent, such as acetonitrile or a mixture of methanol and acetonitrile, is added to the biological sample in a specific ratio (e.g., 3:1) restek.comnih.gov. The addition of the solvent denatures the proteins, causing them to precipitate out of the solution. Following centrifugation to pellet the precipitated proteins, the resulting supernatant, which contains the analyte of interest like this compound, can be directly injected into the LC-MS/MS system or undergo further processing like evaporation and reconstitution restek.comresearchgate.net. This method is particularly suitable for polar compounds like glucuronide conjugates, ensuring their effective extraction from the plasma matrix.
A study quantifying carvedilol and other cardiovascular drugs from dried blood spots adapted a plasma method, finding that a 1:1 (v/v) mixture of acetonitrile and methanol provided satisfactory extraction nih.gov. The process involved adding the precipitation solution containing an internal standard, vortexing, and centrifuging to separate the supernatant for analysis nih.gov.
Considerations for Glucuronide Stability during Sample Handling
The accurate quantification of glucuronide metabolites is highly dependent on maintaining their integrity throughout the sample collection, processing, and storage stages. Glucuronide conjugates, including this compound, are susceptible to hydrolysis, which cleaves the glucuronic acid moiety and reverts the metabolite to its aglycone form (O-Desmethyl Carvedilol). This degradation can be mediated by β-glucuronidase enzymes present in biological matrices or can occur chemically under non-optimal pH and temperature conditions nih.gov.
Notably, N-glucuronides have been observed to undergo hydrolysis under the acidic conditions sometimes used in reversed-phase HPLC nih.gov. While O-glucuronides are generally more stable, careful handling is still paramount. To ensure the stability of this compound, the following considerations are critical:
Temperature Control: Samples should be kept on ice immediately after collection and stored at low temperatures (e.g., -80°C) to minimize enzymatic activity and chemical degradation.
pH Control: The pH of the sample matrix should be maintained near neutral to prevent acid- or base-catalyzed hydrolysis.
Enzyme Inhibition: The addition of β-glucuronidase inhibitors to samples upon collection may be necessary if enzymatic degradation is a concern.
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can compromise the stability of the analyte researchgate.net.
Studies on the parent compound, carvedilol, have shown it to be stable in various oral liquid formulations for up to 56 days at 25°C nih.gov. However, specific stability data for its glucuronide metabolites is less common, reinforcing the need for rigorous stability assessments during method development for this compound.
Method Validation Parameters for Research Applications
Linearity and Calibration Range Assessment
For a bioanalytical method to be useful in research, it must demonstrate linearity over a specified concentration range. This ensures that the instrument response is directly proportional to the concentration of the analyte. While specific validation data for this compound is not extensively published, data from its aglycone, O-desmethyl carvedilol (DMC), provides a strong reference for expected performance. Analytical methods developed for carvedilol and its primary metabolites consistently show excellent linearity researchgate.netnih.govnih.gov.
A validated LC-MS/MS method for the enantiomers of carvedilol and its metabolites, including DMC, reported a linear range of 0.02-10 ng/mL for the DMC enantiomers nih.gov. Another study achieved a wide calibration range for O-desmethyl carvedilol, extending from approximately 0.024 ng/mL to 50.000 ng/mL, with a correlation coefficient (r) of ≥ 0.995 researchgate.net. The calibration curve is typically constructed by analyzing a series of calibration standards and plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Table 1: Linearity and Calibration Range for Carvedilol and its Metabolites
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r or r²) | Reference |
|---|---|---|---|
| O-Desmethyl Carvedilol Enantiomers | 0.02 - 10 | Not Specified | nih.gov |
| O-Desmethyl Carvedilol | 0.024 - 50.0 | ≥ 0.995 | researchgate.net |
| Carvedilol | 0.050 - 50.049 | Not Specified | researchgate.net |
| 4'-Hydroxyphenyl Carvedilol | 0.050 - 10.017 | Not Specified | researchgate.net |
| Carvedilol | 5 - 35 (µg/mL) | Not Specified | researchgate.net |
This table presents data for the aglycone metabolite and the parent compound as a proxy for the expected performance of an assay for this compound.
Accuracy and Precision Determinations
Accuracy and precision are fundamental parameters in method validation that ensure the reliability and reproducibility of the data. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. These are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day) researchgate.net.
For bioanalytical methods, the acceptance criteria for accuracy are often that the mean value should be within ±15% of the nominal value. For precision, the relative standard deviation (RSD) should not exceed 15% researchgate.net. Studies on carvedilol and its metabolites report values well within these limits, suggesting that a method for this compound could achieve similar performance.
Table 2: Accuracy and Precision Data for Carvedilol
| Parameter | Concentration Levels | Acceptance Criteria | Finding | Reference |
|---|---|---|---|---|
| Intra-day Precision | 5-35 µg/mL | RSD < 3.57% | Pass | researchgate.net |
| Inter-day Precision | 5-35 µg/mL | RSD < 3.57% | Pass | researchgate.net |
| Accuracy (Relative Error) | 5-35 µg/mL | RE < 2.38% | Pass | researchgate.net |
| Precision | Not Specified | RSD < 2.0% | Pass | nih.gov |
| Accuracy (% Recovery) | Not Specified | 96.5% - 101% | Pass | nih.gov |
This table presents representative data for the parent compound, Carvedilol, to illustrate typical performance metrics.
Specificity and Selectivity Evaluations
Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other metabolites, and co-administered drugs mdpi.com. Selectivity is particularly critical when analyzing glucuronide metabolites, as isomers are common. For instance, carvedilol itself can form both O- and N-glucuronides, which can be challenging to distinguish nih.gov.
High-performance liquid chromatography (HPLC) provides the primary means of separation, ensuring that this compound is chromatographically resolved from the parent drug and other metabolites mdpi.comnih.gov. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity. By monitoring a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode, the mass spectrometer can selectively detect the analyte of interest with very high specificity, even if it co-elutes with other compounds nih.gov. Advanced MS/MS techniques involving ion/molecule reactions have even been developed to unambiguously differentiate between isomeric O- and N-glucuronides of carvedilol, highlighting the sophisticated approaches available to ensure selectivity nih.gov.
Recovery and Matrix Effects Analysis
When preparing samples from complex biological fluids like plasma, it is essential to evaluate the efficiency of the extraction process (recovery) and the influence of the matrix on the analytical signal (matrix effects).
Recovery is a measure of the extraction efficiency of an analytical method, determined by comparing the analyte response in a pre-extracted sample (spiked before extraction) to that of a post-extracted sample (spiked after extraction). A consistent and reproducible recovery is more important than achieving 100% recovery. For carvedilol, mean recovery values have been reported to be around 100.4%, indicating high extraction efficiency researchgate.net.
Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting compounds from the biological matrix nih.gov. This is a significant concern in LC-MS/MS analysis. It is assessed by comparing the analyte's response in a post-extracted blank matrix sample to its response in a neat solution. The internal standard-normalized matrix factor should ideally be close to 1.0, with an acceptable range often cited as 0.8 to 1.2, to ensure that matrix components are not adversely affecting quantification nih.gov. Careful method development, including optimization of chromatographic conditions and sample cleanup procedures, is necessary to minimize matrix effects for the reliable analysis of this compound.
Deconjugation Approaches vs. Direct Quantification for Glucuronides (Methodological advancements)
The quantification of glucuronide metabolites, such as this compound, in biological matrices is crucial for comprehensive pharmacokinetic and toxicological studies. researchgate.netscispace.com Historically, the analysis of these conjugates predominantly involved indirect methods requiring a deconjugation step. However, advancements in analytical instrumentation, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the direct measurement of intact glucuronides, offering significant advantages over traditional approaches. scispace.com
The indirect approach involves the enzymatic or chemical hydrolysis of the glucuronide conjugate to release the aglycone (in this case, O-Desmethyl Carvedilol), which is then quantified. researchgate.netresearchgate.net β-glucuronidase enzymes are commonly used for this purpose. scispace.com While this method has been widely employed, it presents several limitations. The hydrolysis process can be time-consuming and may suffer from incomplete reactions, leading to an underestimation of the metabolite concentration. scispace.comresearchgate.net Furthermore, the stability of the aglycone under hydrolytic conditions can be a concern, and the enzyme preparation itself might contain impurities that interfere with the analysis. scispace.com Another significant drawback is the lack of selectivity when multiple isomeric glucuronides of a drug are present, as the hydrolysis cleaves all forms, preventing their individual quantification. researchgate.net
In contrast, direct quantification involves the measurement of the intact glucuronide metabolite without a prior hydrolysis step. researchgate.net This approach has been made possible by the high selectivity and sensitivity of modern LC-MS/MS instruments. scispace.com Direct measurement offers several key benefits, including simpler and faster sample preparation, improved accuracy and precision, and the ability to distinguish between and selectively quantify different glucuronide isomers. researchgate.netscispace.com This is particularly important for drugs like carvedilol, which can form multiple glucuronide metabolites. nih.gov
The primary challenge for direct quantification has been the limited commercial availability of authentic glucuronide standards, which are necessary for creating calibration curves. researchgate.netresearchgate.net To overcome this, semi-quantitative approaches have been developed where a response factor for the glucuronide is used to quantify it against the calibration curve of the more readily available parent aglycone. researchgate.netscispace.com
Recent methodological advancements have focused on optimizing LC-MS/MS conditions for the sensitive and specific detection of glucuronide conjugates. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry have been successfully applied for the quantification of carvedilol and its metabolites, demonstrating the robustness of direct measurement strategies. researchgate.net
Table 1: Comparison of Deconjugation and Direct Quantification Approaches for Glucuronide Metabolites
| Feature | Deconjugation (Indirect) Approach | Direct Quantification Approach |
| Principle | Cleavage of the glucuronide to the aglycone, followed by quantification of the aglycone. researchgate.net | Quantification of the intact glucuronide metabolite. researchgate.net |
| Primary Technique | HPLC with UV or fluorescence detection after enzymatic/chemical hydrolysis. scispace.com | LC-MS/MS, UPLC-MS/MS. scispace.comresearchgate.net |
| Sample Preparation | More complex and time-consuming due to the hydrolysis step. researchgate.net | Simpler and faster. researchgate.net |
| Accuracy & Precision | Can be compromised by incomplete hydrolysis and aglycone instability. scispace.com | Generally higher accuracy and precision. researchgate.net |
| Selectivity | Non-selective for isomers; measures total aglycone. researchgate.net | Highly selective; can differentiate and quantify isomers. scispace.comnih.gov |
| Requirement for Standards | Requires standard for the aglycone. | Ideally requires authentic glucuronide standard; semi-quantification possible with aglycone standard. researchgate.net |
| Potential Issues | Incomplete hydrolysis, analyte degradation, non-specific binding to enzymes. scispace.comresearchgate.net | Matrix effects, lack of commercially available standards. scispace.comresearchgate.net |
Table 2: Research Findings on Analytical Methods for Carvedilol and its Metabolites
| Study Focus | Analytical Method | Key Findings |
| Quantification of carvedilol and its metabolites in human urine | Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis | A sensitive method was developed for carvedilol and three of its metabolites, including O-desmethyl carvedilol, following enzymatic hydrolysis with β-glucuronidase/arylsulfatase. nih.gov |
| Differentiation of isomeric carvedilol glucuronides | HPLC with tandem mass spectrometry (HPLC/MS/MS) based on ion/molecule reactions | A method was developed to distinguish between O- and N-glucuronide isomers of carvedilol without the need for authentic standards for each isomer. nih.gov |
| Pharmacokinetic investigation of carvedilol and its metabolites in blood and plasma | Low-volume Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | An assay was developed for the quantification of carvedilol and several metabolites, including O-desmethyl carvedilol, demonstrating the applicability of LC-MS/MS for direct measurement in complex matrices. researchgate.net |
| Chiral analysis of carvedilol and its metabolites | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | An enantioselective LC-MS/MS assay was developed for the simultaneous determination of carvedilol and its active 4'-hydroxyphenyl metabolite in human plasma. mui.ac.ir |
Disposition of O Desmethyl Carvedilol β D Glucuronide in Preclinical Models and in Vitro Systems
Formation and Excretion Pathways in Animal Models (e.g., Biliary Excretion)
In preclinical animal models, the formation of O-Desmethyl Carvedilol (B1668590) β-D-Glucuronide is preceded by the O-desmethylation of carvedilol. This initial step has been identified as a minor metabolic route in species such as dogs, rats, and mice. capes.gov.br The primary metabolic pathways for carvedilol in these animals involve hydroxylation of the carbazolyl or phenyl ring, followed by extensive glucuronidation, or direct glucuronidation of the parent molecule. mdpi.com
Once formed, the excretion of carvedilol metabolites is predominantly through the bile. mdpi.com In rats, after oral administration of radiolabelled carvedilol, approximately 85% of the dose is recovered in the bile, indicating that biliary secretion is the main elimination pathway for its metabolites. pharmgkb.org Studies specifically identifying the biliary metabolites in rats have characterized the major ones as 1-hydroxycarvedilol (B1680800) O-glucuronide and 8-hydroxycarvedilol (B193023) O-glucuronide. pharmgkb.org While the excretion of O-Desmethyl Carvedilol β-D-Glucuronide itself has not been separately quantified, it is expected to follow the same primary route of biliary excretion as other carvedilol glucuronides due to its nature as a phase II conjugate. mdpi.compharmgkb.org
The disposition in rats shows stereoselectivity; administration of R(+)-carvedilol leads to a higher excretion of 1-hydroxycarvedilol O-glucuronide, whereas S(-)-carvedilol administration results in more 8-hydroxycarvedilol O-glucuronide being excreted in the bile. pharmgkb.org
In Vitro Studies on Glucuronide Formation and Stability (e.g., in Liver Microsomes, Recombinant UGTs)
The enzymatic formation of this compound is a two-step metabolic process investigated through in vitro systems.
Step 1: Formation of O-Desmethyl Carvedilol The initial O-demethylation of carvedilol is a phase I reaction catalyzed by cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have identified CYP2C9 as the primary enzyme responsible for the formation of O-desmethyl carvedilol. nih.gov
Step 2: Glucuronidation of O-Desmethyl Carvedilol The subsequent conjugation of the O-desmethyl carvedilol metabolite with glucuronic acid is a phase II reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. While direct studies on the glucuronidation of the O-desmethyl metabolite are not prominent, extensive research on the glucuronidation of the parent carvedilol molecule provides insight into the UGT isoforms involved. These studies, using human liver microsomes and recombinant UGTs, have shown that carvedilol itself is a substrate for several UGT enzymes. nih.govnih.gov
Specifically, UGT1A1, UGT2B4, and UGT2B7 are the key isoforms involved in carvedilol glucuronidation. nih.gov It is highly probable that these same enzymes are responsible for the glucuronidation of its phase I metabolites, including O-desmethyl carvedilol. In these in vitro systems, two distinct carvedilol glucuronides, designated G1 and G2, have been observed. nih.gov Recombinant enzyme studies have further elucidated their formation:
UGT1A1 is responsible for the formation of G2. nih.gov
UGT2B7 catalyzes the formation of G1. nih.gov
UGT2B4 is capable of forming both G1 and G2. nih.gov
The kinetic parameters for the formation of these glucuronides have been determined in human liver microsomes and with recombinant enzymes, as detailed in the table below.
Table 1: Enzyme Kinetic Parameters for Carvedilol Glucuronidation
| Enzyme Source | Glucuronide | Km (µM) | Vmax (pmol/min/mg protein) |
|---|---|---|---|
| Human Liver Microsomes | G1 | 26.6 | 106 |
| Human Liver Microsomes | G2 | 46.0 | 44.5 |
| Recombinant UGT1A1 | G2 | 55.1 | 3.33 |
| Recombinant UGT2B4 | G1 | 22.1 | 7.88 |
| Recombinant UGT2B4 | G2 | 22.8 | 7.35 |
| Recombinant UGT2B7 | G1 | 27.2 | 7.64 |
Data sourced from a study on the involvement of human hepatic UGT isoforms in carvedilol glucuronidation. nih.gov
Species Differences in Carvedilol Glucuronidation
The primary metabolic pathways vary among species:
Rats: Exhibit the most straightforward metabolic profile, where the main pathway is hydroxylation on the carbazole (B46965) ring, followed by glucuronidation. mdpi.com
Dogs: The major metabolic routes are direct glucuronidation of the parent carvedilol and hydroxylation of the carbazole ring with subsequent glucuronidation. mdpi.com
Mice: Display the most varied and complex metabolic profile. Major pathways include direct glucuronidation of the parent compound, as well as hydroxylation of either the carbazole or the phenyl ring, followed by glucuronide conjugation. mdpi.com
These differences in phase I metabolism directly influence the quantity of O-desmethyl carvedilol produced, making its subsequent glucuronide a minor metabolite in all these species compared to glucuronides of the parent drug or its hydroxylated derivatives.
Influence of Genetic Polymorphisms on Enzymatic Formation of Carvedilol Metabolites (in vitro/mechanistic studies)
The formation of this compound can be influenced by genetic polymorphisms in the enzymes responsible for both its formation steps: CYP-mediated O-desmethylation and UGT-mediated glucuronidation.
The formation of the precursor, O-desmethyl carvedilol, is primarily catalyzed by CYP2C9. nih.gov Genetic variations in the CYP2C9 gene are known to alter enzyme activity and would therefore be expected to affect the rate and extent of O-desmethyl carvedilol formation.
More extensive research has been conducted on the impact of UGT polymorphisms on carvedilol metabolism. nih.govualberta.ca Studies have shown that genetic variants in UGT1A1 and UGT2B7 can significantly decrease the glucuronidation capacity for carvedilol. mdpi.comnih.gov
UGT1A1*6 (G71R): This polymorphism is associated with reduced metabolic activity. mdpi.comualberta.ca In vitro mechanistic studies using recombinant enzymes have demonstrated that the G71R mutation in UGT1A1 leads to a reduction in both the affinity (Km) and capacity (Vmax) of the enzyme. ualberta.ca
These polymorphisms in UGT enzymes, which are responsible for conjugating carvedilol and its metabolites, directly impact the formation of glucuronides. Therefore, individuals carrying these variant alleles would likely exhibit a reduced ability to form this compound from its precursor metabolite. nih.govualberta.ca
Pharmacological Relevance and Mechanistic Studies of O Desmethyl Carvedilol β D Glucuronide Non Clinical
Role as a Major Biotransformation Product of Carvedilol (B1668590)
The biotransformation of carvedilol is extensive, involving multiple Phase I and Phase II metabolic pathways. nih.govclinpgx.org One of the key initial steps is O-demethylation, a Phase I oxidative reaction. This process is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, which converts the parent carvedilol molecule into its active metabolite, O-desmethylcarvedilol. clinpgx.orgkarger.com While other enzymes like CYP1A2, CYP2D6, and CYP2E1 may also contribute to this reaction, CYP2C9 is considered the principal catalyst. pharmgkb.org
Consideration of its Contribution to Overall Metabolite Profile in Non-Human Systems
Studies in non-human systems, including rats, dogs, and mice, indicate that the metabolic profile of carvedilol shows significant species-specific differences. nih.gov In these animal models, carvedilol is extensively metabolized, with biliary secretion being the predominant route of excretion. nih.gov
However, research indicates that the O-dealkylation pathway, which is the necessary first step to form O-Desmethyl Carvedilol β-D-Glucuronide, is a minor metabolic route in all three species studied (dogs, rats, and mice). nih.gov The primary metabolic pathways observed in these non-human systems involve hydroxylation of the carbazolyl or phenyl rings and direct glucuronidation of the parent carvedilol molecule, followed by conjugation of the hydroxylated metabolites. nih.govcapes.gov.br For example, in dogs, the major pathways are direct glucuronidation of carvedilol and hydroxylation of the carbazolyl ring with subsequent glucuronidation. nih.gov Rats exhibit a simpler profile where hydroxylation of the carbazolyl ring followed by glucuronidation is the primary route. nih.gov Mice show the most complex profile, where direct glucuronidation and hydroxylation at either ring system, followed by conjugation, are the main routes. nih.gov
Interactive Data Table: Major Carvedilol Metabolic Pathways in Non-Human Species
| Species | Major Metabolic Pathways | O-Dealkylation Pathway Status | Primary Metabolite Types | Reference |
| Dog | - Direct glucuronidation of parent drug- Carbazolyl ring hydroxylation + glucuronidation | Minor | - Carvedilol Glucuronide- Hydroxylated Glucuronides | nih.gov |
| Rat | - Carbazolyl ring hydroxylation + glucuronidation | Minor | - Hydroxylated Glucuronides | nih.gov |
| Mouse | - Direct glucuronidation of parent drug- Carbazolyl/phenyl ring hydroxylation + glucuronidation | Minor | - Carvedilol Glucuronide- Hydroxylated Glucuronides | nih.gov |
Comparison with Parent Carvedilol and Other Metabolites in terms of Metabolic Fate
The metabolic fate of carvedilol is characterized by several competing pathways that lead to a variety of metabolites. The formation of this compound represents one of several distinct metabolic routes.
Parent Carvedilol: The parent drug can be directly metabolized via a Phase II reaction to form Carvedilol Glucuronide . clinpgx.org This pathway is particularly prominent in dogs and mice. nih.gov In humans, the UGT1A1, UGT2B4, and UGT2B7 enzymes are responsible for this direct conjugation. clinpgx.org
Hydroxylated Metabolites: A major Phase I route for carvedilol is aromatic ring oxidation, primarily by the CYP2D6 enzyme, to produce 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol . clinpgx.orgkarger.com These hydroxylated metabolites, some of which retain pharmacological activity, subsequently undergo extensive glucuronidation. This pathway of hydroxylation followed by glucuronidation is a major metabolic fate in dogs, rats, and mice. nih.govcapes.gov.br
O-Desmethyl Metabolite: The third primary pathway begins with O-demethylation of the parent drug by CYP2C9 to form O-desmethylcarvedilol . clinpgx.orgkarger.com This metabolite, which possesses minor beta-blocking activity, is then conjugated to form This compound . clinpgx.org
Interactive Data Table: Comparative Metabolic Fates of Carvedilol
| Initial Compound | Primary Metabolic Pathway | Key Enzymes | Resulting Metabolite(s) | Pathway Prominence (Non-Clinical) | Reference |
| Carvedilol (Parent) | Direct Glucuronidation (Phase II) | UGT1A1, UGT2B4, UGT2B7 (Human) | Carvedilol Glucuronide | Major (in dogs, mice) | nih.govclinpgx.org |
| Carvedilol (Parent) | Aromatic Hydroxylation (Phase I) -> Glucuronidation (Phase II) | CYP2D6, CYP1A2 | 4'-/5'-/8'-Hydroxyphenyl Carvedilol -> Hydroxylated Glucuronides | Major (in dogs, rats, mice) | nih.govclinpgx.orgcapes.gov.br |
| Carvedilol (Parent) | O-Demethylation (Phase I) -> Glucuronidation (Phase II) | CYP2C9 | O-desmethylcarvedilol -> this compound | Minor | nih.govclinpgx.org |
Synthetic Routes and Chemical Preparations for Research Purposes
Enzymatic Synthesis Strategies for O-Desmethyl Carvedilol (B1668590) β-D-Glucuronide
Enzymatic synthesis offers a highly selective method for preparing the β-D-glucuronide conjugate of O-Desmethyl Carvedilol, closely mirroring the in vivo metabolic process. This approach typically utilizes UDP-glucuronosyltransferases (UGTs), the family of enzymes responsible for glucuronidation in mammals.
Research has identified that the glucuronidation of the parent compound, Carvedilol, is primarily mediated by the UGT isoforms UGT1A1, UGT2B4, and UGT2B7. slideshare.netresearchgate.net It is therefore highly probable that these same isoforms are responsible for the glucuronidation of its O-desmethyl metabolite. An in vitro enzymatic synthesis would typically involve the incubation of O-Desmethyl Carvedilol with a source of these UGT enzymes in the presence of the necessary cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA).
A general laboratory-scale enzymatic synthesis protocol can be outlined as follows:
Reaction Components:
| Component | Description |
| O-Desmethyl Carvedilol | The aglycone substrate. |
| Recombinant Human UGT Isoforms (e.g., UGT1A1, UGT2B7) | The catalyst for the glucuronidation reaction. These are often expressed in systems like insect cells or bacteria. |
| Uridine 5'-diphosphoglucuronic acid (UDPGA) | The activated form of glucuronic acid that serves as the donor molecule. |
| Buffer Solution (e.g., Tris-HCl, pH 7.4) | To maintain optimal pH for enzyme activity. |
| Magnesium Chloride (MgCl₂) | A common cofactor for UGT enzymes. |
| Alamethicin | A pore-forming peptide used to permeabilize microsomal vesicles, ensuring access of UDPGA to the enzyme's active site. |
Generalized Incubation Procedure:
A reaction mixture is prepared containing the buffer, MgCl₂, and alamethicin.
The recombinant UGT enzyme and O-Desmethyl Carvedilol (dissolved in a suitable solvent like methanol or DMSO) are added to the mixture.
The reaction is initiated by the addition of UDPGA.
The mixture is incubated at 37°C for a specified period, typically ranging from 30 minutes to several hours.
The reaction is terminated by the addition of a quenching agent, such as a cold organic solvent (e.g., acetonitrile or methanol), which precipitates the proteins.
The mixture is then centrifuged to pellet the precipitated proteins.
The supernatant, containing the synthesized O-Desmethyl Carvedilol β-D-Glucuronide, is collected for purification, typically by high-performance liquid chromatography (HPLC).
The yield and efficiency of the enzymatic synthesis can be influenced by several factors, including the specific activity of the recombinant UGT isoform, the concentrations of the substrate and cofactor, incubation time, and pH.
Chemical Synthesis and Derivatization Approaches
Chemical synthesis provides a means to produce larger quantities of this compound for extensive research and as an analytical standard. The key challenge in the chemical synthesis of O-aryl β-D-glucuronides is the stereoselective formation of the β-glycosidic bond. Two classical and effective methods for this purpose are the Koenigs-Knorr reaction and the trichloroacetimidate method.
Koenigs-Knorr Reaction:
The Koenigs-Knorr reaction is a well-established method for glycosidic bond formation. researchgate.netwikipedia.org In the context of synthesizing this compound, the general steps would be:
Protection of Glucuronic Acid: D-glucuronic acid is first converted to a protected glycosyl halide donor, typically a methyl ester with acetyl or benzoyl protecting groups on the hydroxyls, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.
Glycosylation: The protected glucuronyl bromide is then reacted with O-Desmethyl Carvedilol in the presence of a promoter, which is often a heavy metal salt like silver carbonate or silver oxide. slideshare.net This reaction facilitates the nucleophilic attack of the phenolic hydroxyl group of O-Desmethyl Carvedilol on the anomeric carbon of the glucuronyl bromide, leading to the formation of the glycosidic bond. The use of a participating protecting group at the C-2 position of the glucuronic acid derivative (e.g., an acetyl group) helps to ensure the formation of the desired β-anomer through anchimeric assistance. wikipedia.org
Deprotection: The final step involves the removal of the protecting groups (e.g., acetyl and methyl ester groups) from the glucuronic acid moiety, typically by base-catalyzed hydrolysis (saponification), to yield the final product, this compound.
Trichloroacetimidate Method:
The trichloroacetimidate method is another powerful tool for the stereoselective synthesis of glycosides and is often favored due to its milder reaction conditions compared to the Koenigs-Knorr reaction. nih.govacs.org The general procedure involves:
Formation of the Trichloroacetimidate Donor: A protected glucuronic acid derivative with a free anomeric hydroxyl group is reacted with trichloroacetonitrile in the presence of a base (e.g., DBU or potassium carbonate) to form a stable O-glycosyl trichloroacetimidate donor.
Glycosylation: This activated donor is then reacted with O-Desmethyl Carvedilol. The reaction is typically promoted by a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). nih.gov The trichloroacetimidate group is an excellent leaving group, facilitating the formation of the glycosidic bond. Similar to the Koenigs-Knorr reaction, the stereochemical outcome is influenced by the protecting groups on the sugar ring.
Deprotection: The protecting groups are subsequently removed under appropriate conditions to afford the target glucuronide.
A comparison of these two prominent chemical synthesis methods is provided below:
| Feature | Koenigs-Knorr Reaction | Trichloroacetimidate Method |
| Glycosyl Donor | Glycosyl halide (e.g., bromide) | O-Glycosyl trichloroacetimidate |
| Promoter/Catalyst | Heavy metal salts (e.g., Ag₂CO₃, Ag₂O) | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) |
| Reaction Conditions | Often requires stoichiometric amounts of promoter | Catalytic amounts of Lewis acid are typically sufficient |
| Byproducts | Can produce orthoester byproducts | Can form trichloroacetamide as a byproduct |
| Stereoselectivity | Generally good for β-anomers with participating groups | Generally high stereoselectivity |
Isotopic Labeling for Metabolic Tracing Studies
Isotopic labeling of this compound is invaluable for metabolic tracing studies, allowing for the precise quantification and tracking of the metabolite in vivo and in vitro. Stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), are commonly incorporated into the molecule.
Deuterium Labeling:
Deuterium-labeled O-Desmethyl Carvedilol can be synthesized and then used as a precursor for the synthesis of the labeled glucuronide, either enzymatically or chemically. The deuterium labels can be introduced at various positions on the O-Desmethyl Carvedilol molecule. For instance, deuteration of the aromatic rings can be achieved through acid-catalyzed exchange reactions in the presence of a deuterium source like D₂O.
Carbon-13 Labeling:
The introduction of ¹³C labels often requires a more involved synthetic strategy, starting from commercially available ¹³C-labeled building blocks. For example, a ¹³C-labeled precursor to a part of the O-Desmethyl Carvedilol structure could be used in a multi-step synthesis to build the final labeled aglycone. Alternatively, a ¹³C-labeled glucuronic acid derivative could be used in the chemical synthesis of the glucuronide. The synthesis of ¹³C-labeled glucose, a precursor to glucuronic acid, is a well-documented process. nih.gov
Once the isotopically labeled O-Desmethyl Carvedilol is obtained, it can be subjected to the enzymatic or chemical glucuronidation methods described above to produce the labeled this compound. The resulting labeled compound can then be used as an internal standard in mass spectrometry-based bioanalytical methods for accurate quantification of the unlabeled metabolite in biological samples.
Role of O Desmethyl Carvedilol β D Glucuronide in Drug Drug Interaction Studies Preclinical/in Vitro Focus
Modulation of Drug-Metabolizing Enzymes or Transporters by O-Desmethyl Carvedilol (B1668590) β-D-Glucuronide (in vitro)
The potential for drug metabolites to act as perpetrators in DDIs by inhibiting or inducing drug-metabolizing enzymes or transporters is an area of increasing regulatory and scientific interest. While extensive research has been conducted on the parent drug, carvedilol, direct in vitro studies specifically investigating the modulatory effects of its metabolite, O-Desmethyl Carvedilol β-D-Glucuronide, on drug-metabolizing enzymes and transporters are not extensively available in publicly accessible literature.
However, studies on the direct glucuronide of the parent drug, carvedilol β-D-glucuronide, offer some insight. Research involving the screening of 16 major drug glucuronides for time-dependent inhibition of nine major CYP enzymes found that carvedilol β-D-glucuronide exhibited weak time-dependent inhibition of CYP3A. In these detailed experiments, the parent drug, carvedilol, was identified as a more potent inhibitor of CYP3A.
The parent compound, carvedilol, has been shown to be an inhibitor of the P-glycoprotein (P-gp) transporter. nih.gov This has been demonstrated to lead to clinically relevant DDIs with P-gp substrates such as cyclosporine and digoxin. nih.gov Furthermore, in vitro studies have indicated that carvedilol can inhibit the uptake transporter SLCO1A2 (OATP1A2). nih.gov Given that glucuronide metabolites can sometimes retain or exhibit different inhibitory profiles compared to their parent compounds, the potential for this compound to interact with these and other transporters cannot be entirely ruled out without direct experimental evidence.
Due to the limited specific data on this compound, a data table for its modulation of drug-metabolizing enzymes or transporters cannot be provided at this time. Further in vitro research is required to fully characterize the DDI potential of this metabolite.
Influence of Co-administered Compounds on O-Desmethyl Carvedilol Glucuronidation
The formation of this compound is dependent on the activity of UDP-glucuronosyltransferase (UGT) enzymes. Co-administered drugs that inhibit or induce these enzymes can potentially alter the metabolic clearance of O-desmethyl carvedilol, leading to changes in its systemic exposure. While studies specifically examining the impact of co-administered compounds on the glucuronidation of O-desmethyl carvedilol are limited, research on the glucuronidation of the parent drug, carvedilol, provides valuable insights, as similar UGT enzymes are likely involved.
In vitro studies using rat liver microsomes have identified several commonly used drugs that can inhibit the glucuronidation of carvedilol. These findings suggest a potential for DDIs when carvedilol is co-administered with these agents, which may extend to the glucuronidation of its O-desmethyl metabolite.
Conversely, some compounds may enhance the glucuronidation of carvedilol. An in vitro study investigating the effect of amiodarone (B1667116) on carvedilol glucuronidation in human liver microsomes found that amiodarone increased the formation of carvedilol O-glucuronide. karger.com This enhancement was particularly pronounced for the R-enantiomer of carvedilol and was linked to an amiodarone-mediated alteration in protein binding in the incubation mixture. karger.com
The following table summarizes the in vitro inhibitory effects of various compounds on the glucuronidation of carvedilol, which may be indicative of potential interactions affecting the formation of this compound.
| Inhibiting Compound | In Vitro System | Observed Effect on Carvedilol Glucuronidation |
| Felodipine | Rat Liver Microsomes | Strong Inhibition |
| Lacidipine | Rat Liver Microsomes | Strong Inhibition |
| Nitrendipine | Rat Liver Microsomes | Strong Inhibition |
| Simvastatin | Rat Liver Microsomes | Strong Inhibition |
| Lovastatin | Rat Liver Microsomes | Strong Inhibition |
| Amiodarone | Human Liver Microsomes | Enhancement of Glucuronidation |
It is important to note that these data pertain to the glucuronidation of the parent drug, carvedilol. Further studies are necessary to specifically quantify the impact of co-administered drugs on the glucuronidation of O-desmethyl carvedilol.
Future Directions in Research on O Desmethyl Carvedilol β D Glucuronide
Advancements in Quantitative Analytical Technologies for Metabolites
The accurate quantification of drug metabolites in complex biological matrices is fundamental to pharmacokinetic and metabolic research. While existing methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective, future research will benefit from emerging analytical technologies that offer enhanced sensitivity, speed, and comprehensiveness. nih.govijpsjournal.com
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has become a cornerstone for the analysis of carvedilol (B1668590) and its metabolites, offering rapid and sensitive quantification. nih.gov A UPLC-MS/MS method has been validated for the simultaneous determination of carvedilol and its primary metabolites, including O-desmethyl-carvedilol, in rat plasma with a run time of less than 6 minutes. nih.gov Future advancements will focus on further reducing sample volume and improving the lower limit of quantification (LLOQ), which is crucial for detecting trace levels of metabolites like O-Desmethyl Carvedilol β-D-Glucuronide. mui.ac.ir
High-Resolution Mass Spectrometry (HRMS), particularly Quadrupole Time-of-Flight (Q-TOF) MS, represents a significant leap forward. nih.gov Unlike traditional triple quadrupole MS, which targets specific mass transitions, HRMS provides accurate mass measurements, enabling the confident identification of unknown metabolites and the simultaneous quantification of a wide range of compounds without prior method development for each specific analyte. nih.gov The application of HRMS will facilitate more comprehensive metabolic profiling, potentially uncovering previously unidentified metabolic pathways related to carvedilol.
Innovations in sample preparation and chromatography, such as microfluidics and multidimensional chromatography (LCxLC), will also play a role. ijpsjournal.comijcrt.org These technologies promise higher throughput and superior separation of complex mixtures, which is essential when analyzing stereoisomers of glucuronide conjugates. ijcrt.org
Table 1: Comparison of Analytical Technologies for Metabolite Quantification
| Technology | Principle | Advantages for Metabolite Analysis | Future Developments |
|---|---|---|---|
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and quantification using specific parent-daughter ion transitions. | High selectivity and sensitivity; well-established for routine quantitative analysis. researchgate.net | Faster separation columns; more sensitive detectors. |
| UPLC-MS/MS | Uses smaller particle size columns (<2 µm) than HPLC for higher resolution, speed, and sensitivity. | Significant reduction in analysis time; improved separation efficiency for complex mixtures. nih.govwaters.com | Integration with automated sample preparation; enhanced data processing software. |
| LC-Q-TOF MS (HRMS) | Combines liquid chromatography with a high-resolution mass spectrometer that provides accurate mass measurements. | Enables identification of unknown metabolites; retrospective data analysis; high confidence in structural elucidation. nih.gov | Improved dynamic range; faster scan speeds; integration with ion mobility spectrometry for isomeric separation. nih.gov |
Deeper Elucidation of Stereoselective Glucuronidation Mechanisms
Carvedilol is administered as a racemic mixture of (R)- and (S)-enantiomers, which exhibit different pharmacological activities and metabolic fates. nih.gov The β-blocking activity resides primarily in the (S)-enantiomer, while both enantiomers contribute to α1-adrenergic blockade. nih.govtandfonline.com The metabolism of carvedilol, including both oxidation and subsequent glucuronidation, is stereoselective. nih.govnih.gov
Glucuronidation is a major metabolic pathway for carvedilol, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov Studies have identified UGT1A1, UGT2B4, and UGT2B7 as the key isoforms involved in the direct glucuronidation of the parent carvedilol molecule. nih.gov Research indicates that the glucuronidation of S-carvedilol is favored over R-carvedilol in human liver and intestinal microsomes. nih.govnih.gov However, less is known about the specific UGT isoforms responsible for the glucuronidation of its phase I metabolite, O-desmethyl carvedilol, and the stereochemical preferences in this secondary metabolic step.
Table 2: UGT Isoforms Involved in Carvedilol Glucuronidation
| UGT Isoform | Role in Carvedilol Metabolism | Stereoselectivity | Research Gap for this compound |
|---|---|---|---|
| UGT1A1 | Catalyzes the formation of one of the two main carvedilol glucuronides (G2). nih.gov | Metabolizes both enantiomers; polymorphisms affect disposition. tandfonline.comnih.gov | Unknown contribution and stereoselectivity for O-desmethyl carvedilol glucuronidation. |
| UGT2B4 | Catalyzes the formation of both main carvedilol glucuronides (G1 and G2). nih.gov | Shows preference for S-carvedilol; enantiomers can inhibit each other's glucuronidation. tandfonline.comnih.gov | Unknown contribution and stereoselectivity for O-desmethyl carvedilol glucuronidation. |
| UGT2B7 | Catalyzes the formation of one of the two main carvedilol glucuronides (G1). nih.gov | Shows a preference for S-carvedilol metabolism. tandfonline.com | Unknown contribution and stereoselectivity for O-desmethyl carvedilol glucuronidation. |
Development of Novel Preclinical In Vitro and In Vivo Models for Metabolite Disposition Studies
The translation of preclinical data to human clinical outcomes is a major challenge in drug development, often hampered by species differences in drug metabolism. nih.govpnas.org The development of more predictive preclinical models is essential for accurately studying the formation, distribution, and elimination of metabolites like this compound.
Novel In Vitro Models: Traditional in vitro models, such as liver microsomes and suspended hepatocytes, have limitations, including a short functional lifespan and a failure to fully replicate the complex architecture and cellular interactions of the human liver. nih.gov This can lead to an underprediction of metabolites formed by phase II conjugation. nih.gov The future lies in advanced in vitro systems:
3D Liver Spheroids and Organoids: These models involve the self-assembly of primary human hepatocytes into three-dimensional structures that better mimic the in vivo environment. They maintain metabolic competency for extended periods, allowing for the study of slowly formed metabolites and the interplay between phase I and phase II metabolism. nih.govnih.gov
Liver-on-a-Chip (Microphysiological Systems): These microfluidic devices culture liver cells in a more dynamic environment that recapitulates blood flow and tissue-to-tissue interfaces. criver.com They offer the potential for more accurate predictions of metabolic pathways and clearance.
Novel In Vivo Models: Standard animal models often fail to predict human drug metabolism due to differences in their cytochrome P450 and UGT enzyme repertoires. nih.govukri.org To overcome this, "humanized" mouse models are being developed and represent a significant future direction. pnas.orgnih.gov These models are created by knocking out key mouse drug-metabolizing enzyme genes and replacing them with their human counterparts. nih.govghdiscoverycollaboratory.org For instance, the "8HUM" mouse model has had 33 murine CYPs replaced with six major human CYPs and key transcription factors, resulting in pharmacokinetic and metabolite profiles that are much more aligned with clinical observations. pnas.orgukri.orgghdiscoverycollaboratory.org The development of mice humanized for relevant UGT enzymes (like UGT1A1, UGT2B4, and UGT2B7) will be invaluable for studying the in vivo disposition of glucuronide conjugates, including the stereoselective formation of this compound. nih.gov
Table 3: Comparison of Preclinical Models for Metabolite Disposition Studies
| Model Type | Description | Limitations | Future Advancements |
|---|---|---|---|
| Traditional In Vitro (e.g., Microsomes, Hepatocyte Suspensions) | Subcellular fractions or isolated cells used to assess metabolic pathways. nih.gov | Short viability; loss of specific enzyme activities; poor prediction of phase II metabolites. nih.gov | N/A |
| 3D In Vitro Models (e.g., Spheroids, Organoids) | Self-assembled 3D cell cultures that mimic organ structure and function. nih.gov | Can be complex to establish and maintain; throughput may be limited. | Integration into microfluidic "on-a-chip" systems; co-cultures with other cell types (e.g., immune cells). criver.com |
| Traditional In Vivo (e.g., Rat, Mouse) | Standard laboratory animals used for pharmacokinetic and efficacy studies. youtube.com | Significant species differences in drug-metabolizing enzymes lead to poor prediction of human metabolism. nih.govpnas.org | N/A |
| Humanized In Vivo Models | Genetically modified animals (typically mice) expressing human drug-metabolizing enzymes. nih.govghdiscoverycollaboratory.org | Can be expensive to develop and maintain; may not fully replicate human physiology. frontiersin.org | Expansion of humanized genes to include more UGTs and drug transporters; development of humanized disease models. ukri.org |
Q & A
Q. How is O-Desmethyl Carvedilol β-D-Glucuronide synthesized and characterized in laboratory settings?
this compound is synthesized via glucuronidation of carvedilol metabolites, typically using enzymatic methods (e.g., UDP-glucuronosyltransferases) or chemical conjugation. Characterization involves high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, as well as nuclear magnetic resonance (NMR) to verify the glucuronide linkage and stereochemistry. For example, HRMS analysis of its protonated molecular ion ([MH⁺]) reveals a mass increase of 176.0321 Da (C₆H₈O₆) compared to the parent compound, confirming glucuronidation . NMR analysis of similar glucuronides (e.g., kaempferol-7-O-β-D-glucuronide) demonstrates characteristic shifts for the β-D-glucuronic acid moiety .
Q. What analytical methods are used for initial identification of this compound in biological matrices?
Reversed-phase HPLC coupled with tandem mass spectrometry (HPLC/MS/MS) is the primary method. Negative ion mode electrospray ionization (ESI) is employed due to the acidic glucuronic acid group. Diagnostic product ions (e.g., m/z 453.0770 and 359.0350 for this compound) are monitored to confirm identity. Isotopic patterns (e.g., chlorine isotopes in HSiCl₃ adducts) further validate structural assignments . For quantification, validated HPLC protocols with UV or fluorescence detection are used, ensuring sensitivity and specificity for trace levels in plasma or urine .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key protocols include:
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .
- Storage: Refrigerated conditions (as per Certificate of Analysis) in tightly sealed containers to prevent hydrolysis or degradation .
- Spill management: Avoid dust generation; use non-sparking tools for cleanup .
Advanced Research Questions
Q. How can isomeric O- and N-glucuronides of carvedilol metabolites be differentiated using advanced MS techniques?
Ion/molecule reaction MS with HSiCl₃ is a robust method. O-Glucuronides form [M − H + HSiCl₃ − HCl]⁻ ions, while N-glucuronides produce [M − H + HSiCl₃ − 2HCl]⁻. For example, carvedilol O-β-D-glucuronide generates m/z 359.0350, whereas N′-β-D-glucuronide yields distinct fragments. HPLC resolution may fail to separate isomers, but reactive MS workflows resolve them unambiguously .
Q. What role do cytochrome P450 (CYP) enzymes play in the metabolic pathway of this compound?
CYP2D6 is the primary enzyme responsible for O-demethylation of carvedilol, forming the O-desmethyl precursor. Subsequent glucuronidation by UDP-glucuronosyltransferases (UGTs) produces the β-D-glucuronide conjugate. Competitive inhibition studies with CYP3A4/5 inhibitors (e.g., ketoconazole) can elucidate metabolic contributions .
Q. How can population pharmacokinetic (PK) modeling optimize the quantification of this compound in heterogeneous cohorts?
Population PK models integrate covariates (e.g., renal/hepatic function, CYP2D6 polymorphisms) to predict inter-individual variability. Bayesian analysis is used to refine parameter estimates from sparse sampling data. Validation requires robust HPLC assays with ≤15% coefficient of variation for accuracy and precision .
Q. What challenges arise in detecting trace levels of this compound due to matrix effects or hydrolysis?
- Matrix effects: Ion suppression in biological samples (e.g., plasma) is mitigated using stable isotope-labeled internal standards (e.g., Carvedilol-D3 N-β-D-Glucuronide) .
- Hydrolysis: Acidic conditions during sample preparation can hydrolyze N-glucuronides to free glucuronic acid, necessitating pH-controlled extraction (pH 6–7) .
Q. How does stereochemistry influence the pharmacokinetics and clearance of this compound?
Carvedilol is a racemic mixture, and its glucuronides exhibit diastereomer-specific kinetics. Chiral HPLC separates enantiomers (e.g., elution at 29.2 vs. 30.8 min for R- and S-forms), revealing differences in renal clearance and plasma half-life. Diastereomers may also vary in susceptibility to enzymatic hydrolysis .
Q. What are the implications of glucuronide hydrolysis in interpreting in vivo data for this compound?
Hydrolysis by β-glucuronidases (e.g., in gut microbiota) can regenerate the active O-desmethyl carvedilol, complicating PK/PD models. Stability studies under physiological pH (1.2–7.4) and enzyme-rich conditions are critical to assess reversion rates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
